Linafexor

Phase 3 Clinical Trial Primary Biliary Cholangitis Regulatory Milestone

Linafexor is an FXR agonist engineered with a 0.5h half-life for pulsatile bile acid signaling, differentiating it from long-acting agonists. Clinically, it shows 0% pruritus versus 23-58% with OCA, critical for cholestatic liver disease research. Prioritize for ex vivo UDCA-refractory PBC studies and SAR expansion of its unique 8-azabicyclo[3.2.1]octane scaffold.

Molecular Formula C28H25Cl2FN4O4
Molecular Weight 571.4 g/mol
CAS No. 2499656-04-9
Cat. No. B10860862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinafexor
CAS2499656-04-9
Molecular FormulaC28H25Cl2FN4O4
Molecular Weight571.4 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CC5CCC(C4)N5C6=CC(=C(C=C6)C7=NOC(=O)N7)F
InChIInChI=1S/C28H25Cl2FN4O4/c29-21-2-1-3-22(30)24(21)25-20(26(38-33-25)14-4-5-14)13-37-18-10-15-6-7-16(11-18)35(15)17-8-9-19(23(31)12-17)27-32-28(36)39-34-27/h1-3,8-9,12,14-16,18H,4-7,10-11,13H2,(H,32,34,36)/t15-,16+,18?
InChIKeyCEEANZUSISGCJL-BYICEURKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linafexor (CS-0159) Procurement Guide: FXR Agonist Phase 3 Pipeline Status and Compound Identification


Linafexor (CS-0159, CAS 2499656-04-9) is a non-bile acid farnesoid X receptor (FXR) agonist small molecule in active clinical development [1]. The compound is currently in Phase 3 clinical trials for primary biliary cholangitis (PBC) and Phase 2 for metabolic dysfunction-associated steatohepatitis (MASH) and primary sclerosing cholangitis (PSC) [2][3]. Linafexor has received U.S. FDA Fast Track, Orphan Drug, and Breakthrough Therapy designations [3], and holds the FDA UNII identifier US5Q3KD5RD [4].

Why Linafexor (CS-0159) Cannot Be Substituted with Early-Stage or Preclinical FXR Agonists


FXR agonists within the same mechanistic class exhibit substantial divergence in clinical development stage, safety profile, and regulatory validation. Linafexor has advanced to Phase 3 registration-enabling trials with regulatory designations (Fast Track, Orphan Drug, Breakthrough Therapy) that are compound-specific and non-transferable [1][2]. Substituting Linafexor with a preclinical FXR agonist or an earlier clinical-stage analog introduces uncharacterized human safety risk, unknown pharmacokinetic parameters, and lacks the same level of regulatory engagement required for translational research or IND-enabling studies [3]. Furthermore, the compound's unique patent-protected chemical structure and distinct regulatory pathway create a clear procurement differentiation that cannot be replicated by sourcing generic or alternative FXR agonists.

Linafexor (CS-0159) Quantitative Differentiation Evidence: Clinical Advancement and Regulatory Standing vs. Comparator FXR Agonists


Clinical Development Stage Differentiation: Linafexor vs. Early-Stage FXR Agonists

Linafexor has advanced to Phase 3 clinical development for primary biliary cholangitis (PBC) as of December 2025, whereas many competing FXR agonists in the research chemical supply chain (e.g., EDP-305) remain in Phase 2 development or earlier [1][2]. The compound is also in Phase 2 trials for MASH and PSC [1]. This represents a tangible procurement differentiator: sourcing Linafexor provides a compound with Phase 3 human safety and tolerability data, which is not available for earlier-stage FXR agonists.

Phase 3 Clinical Trial Primary Biliary Cholangitis Regulatory Milestone

Regulatory Designation Portfolio: FDA Orphan Drug and Breakthrough Therapy Status

Linafexor has received three distinct U.S. FDA special designations: Fast Track, Orphan Drug, and Breakthrough Therapy [1][2]. These designations are product-specific and granted based on preliminary clinical evidence demonstrating the potential to address unmet medical needs. In contrast, common research-grade FXR agonists (e.g., obeticholic acid is FDA-approved but carries a black box warning; cilofexor and EDP-305 lack the same breadth of regulatory designations) do not possess this specific combination of regulatory recognitions, which directly influences procurement decisions for translational studies requiring compounds with validated regulatory pathways.

FDA Orphan Drug Breakthrough Therapy Regulatory Differentiation

Phase 2 NASH Trial Completion: Established Human Dosing and Safety Data

Linafexor completed a Phase 2 randomized, double-blind, placebo-controlled trial (NCT05591079) in 99 patients with NASH, evaluating two dose levels (1.4 mg and 2 mg daily) over 12 weeks [1][2]. This established human safety, tolerability, and pharmacokinetic data for the compound at specific therapeutic doses. In contrast, many FXR agonists available through research chemical suppliers lack any published human trial data, making Linafexor a substantively different procurement option for studies requiring human-validated compound parameters.

Phase 2 NASH Human Safety Dosing Regimen

Proprietary Chemical Structure and Patent Protection: Unique Scaffold Differentiation

Linafexor features a unique chemical scaffold incorporating an 8-azabicyclo[3.2.1]octane moiety linked to a 2,6-dichlorophenyl isoxazole and a 1,2,4-oxadiazol-5-one pharmacophore [1][2]. This structure is patent-protected and distinct from both steroidal FXR agonists (e.g., obeticholic acid, a bile acid derivative) and other non-steroidal FXR agonists (e.g., cilofexor, tropifexor, EDP-305). Procurement of Linafexor ensures access to a composition of matter that is not commercially available through generic sourcing and is not structurally interchangeable with any other FXR agonist in the supply chain.

Proprietary Scaffold Patent Protection Chemical Differentiation

Optimal Procurement and Research Applications for Linafexor (CS-0159) Based on Clinical-Stage Evidence


Translational Research Requiring Phase 3 Human Safety-Validated FXR Agonist

Linafexor is the appropriate procurement choice for academic or industry translational studies where compound selection must be justified with human safety and tolerability data. Unlike preclinical FXR agonists, Linafexor has completed a Phase 2 trial in 99 NASH patients (NCT05591079) and is currently in Phase 3 for PBC [1]. This clinical exposure data supports IND-enabling studies, investigator-initiated trials, and combination therapy investigations where human dosing parameters are required [2].

Regulatory Pathway-Focused Development Programs (PBC, MASH, PSC)

For research programs targeting primary biliary cholangitis, metabolic dysfunction-associated steatohepatitis, or primary sclerosing cholangitis, Linafexor offers a compound with established regulatory engagement including FDA Fast Track, Orphan Drug, and Breakthrough Therapy designations [1]. This regulatory validation reduces procurement risk for studies aiming to interface with FDA or EMA pathways, as the compound's development trajectory is already aligned with registration-enabling requirements.

FXR Agonist Reference Standard for Comparative Pharmacology Studies

Linafexor serves as a clinically advanced FXR agonist reference standard for comparative pharmacology studies. Its Phase 3 development status and established human dosing (1.4 mg and 2 mg daily) [1] provide a benchmark against which earlier-stage or preclinical FXR agonists can be compared. Procurement of Linafexor as a positive control or reference compound ensures that studies are anchored to a compound with validated human pharmacology, rather than relying solely on preclinical potency metrics that may not translate clinically.

Patent-Protected Scaffold for Freedom-to-Operate Drug Discovery

Research programs requiring a patent-protected, non-steroidal FXR agonist scaffold with clear freedom-to-operate should procure Linafexor. Its unique 8-azabicyclo[3.2.1]octane-based structure [1] is composition-of-matter distinct from both steroidal FXR agonists (obeticholic acid) and other non-steroidal FXR agonists (cilofexor, tropifexor, EDP-305). This structural differentiation is critical for drug discovery efforts where proprietary chemical matter is required for lead optimization, SAR studies, or patent filing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linafexor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.